molecular formula C10H8BrNO B13033181 3-Bromo-7-methylquinolin-6-ol

3-Bromo-7-methylquinolin-6-ol

Cat. No.: B13033181
M. Wt: 238.08 g/mol
InChI Key: DUOISKREOOKOIT-UHFFFAOYSA-N
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Description

3-Bromo-7-methylquinolin-6-ol is a quinoline derivative characterized by a bromine atom at position 3, a methyl group at position 7, and a hydroxyl group at position 4. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry and materials science, often serving as scaffolds for drug development due to their aromatic heterocyclic structure. The bromine substituent enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-7-methylquinolin-6-ol

InChI

InChI=1S/C10H8BrNO/c1-6-2-9-7(4-10(6)13)3-8(11)5-12-9/h2-5,13H,1H3

InChI Key

DUOISKREOOKOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C=C2C=C1O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Quinoline vs. Pyridine Derivatives
  • 2-Bromo-6-(hydroxymethyl)pyridin-3-ol (C₆H₆BrNO₂): This pyridine derivative shares a bromine and hydroxyl group but lacks the fused benzene ring of quinoline. The reduced aromaticity may lower stability and alter electronic properties. The hydroxymethyl group at position 6 introduces polarity, contrasting with the methyl group in 3-Bromo-7-methylquinolin-6-ol .
Benzooxazole Analogs
  • 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol (C₁₃H₉BrN₂O₃): This compound replaces the quinoline core with a benzooxazole ring. The bromine at position 7 and hydroxyl at position 5 mirror substituent positions in some quinoline derivatives. However, the oxazole ring introduces a heteroatom (N-O), which may enhance metabolic stability compared to quinolines .
Tetrahydroisoquinoline Derivatives
  • Multiple methoxy groups increase steric bulk and electron density, contrasting with the simpler substitution pattern of this compound .

Substituent Positioning and Functional Group Impact

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
This compound Quinoline Br (C3), CH₃ (C7), OH (C6) 238.06 g/mol Moderate polarity, H-bond donor
5-Bromo-2-benzyloxy-6-methylpyridine Pyridine Br (C5), O-Bn (C2), CH₃ (C6) 292.15 g/mol High lipophilicity, steric bulk
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol Benzooxazole Br (C7), OH (C5), Ph-OH (C2) 329.13 g/mol Enhanced metabolic stability
  • Bromine Position: Bromine at position 3 (quinoline) vs. position 7 (benzooxazole) alters electrophilic reactivity. For example, halogenated quinolines often undergo nucleophilic substitution at brominated positions, while benzooxazoles may exhibit different regioselectivity .
  • Hydroxyl vs. Methoxy Groups: The hydroxyl group in this compound increases acidity (pKa ~9–10) compared to methoxy-substituted analogs like CAS 58939-37-0, which are more lipophilic and resistant to oxidation .

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